3-Iodo-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-Iodo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3IN. It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Pharmacokinetics
Its molecular weight (29702 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Iodo-5-(trifluoromethyl)benzonitrile. For instance, its stability may be affected by storage temperature, as suggested by the recommended storage temperature of 0-5°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)benzonitrile typically involves the iodination of 5-(trifluoromethyl)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzonitrile, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)benzonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-(trifluoromethyl)benzonitrile
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 3-Bromo-5-(trifluoromethyl)benzonitrile
Uniqueness
3-Iodo-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications.
Biological Activity
3-Iodo-5-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the trifluoromethyl group and iodine substituent. These characteristics can enhance its biological activity, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C8H4F3I
- Molecular Weight : Approximately 292.02 g/mol
- Functional Groups :
- Iodine atom (I)
- Trifluoromethyl group (-CF3)
- Nitrile group (-C≡N)
These functional groups contribute to the compound's lipophilicity and reactivity, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily influenced by its ability to interact with various biological molecules. The trifluoromethyl group enhances binding affinity through:
- Hydrogen Bonding : The amino and nitrile groups can form hydrogen bonds with proteins, enhancing stability and interaction.
- Halogen Bonding : The iodine atom can participate in halogen bonding, which further stabilizes interactions with target proteins.
These interactions may facilitate enzyme inhibition or modulation of protein functions, making it relevant in drug design.
Biological Activity
Research has indicated that compounds with similar structural features exhibit significant biological activities, including antibacterial and anticancer properties. Here are some notable findings:
Antimicrobial Activity
A study on related trifluoromethyl-substituted compounds demonstrated strong antibacterial properties against various strains, such as Bacillus mycoides and Escherichia coli. Compounds with similar structures showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .
Anticancer Activity
In vitro studies have revealed that compounds with trifluoromethyl substitutions exhibit potent anticancer activity. For instance, derivatives tested against several human cancer cell lines (A549, HCT116, PC3) showed IC50 values significantly lower than those of standard chemotherapy drugs like Doxorubicin. Specifically, some derivatives demonstrated IC50 values around 22.4 μM against certain cancer cell lines .
Case Studies
- Study on Trifluoromethyl Substituents :
-
Optimization Studies :
- In lead optimization studies involving related compounds, researchers noted that the introduction of trifluoromethyl groups significantly improved the potency against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This was assessed through high-throughput screening methods .
Data Summary
Compound ID | Biological Activity | MIC/IC50 Value | Target Organism/Cell Line |
---|---|---|---|
Compound 8 | Antibacterial | 4.88 µg/mL | Bacillus mycoides |
Compound 9 | Anticancer | 22.4 μM | HCT116 |
Compound 7 | Anticancer | 44.4 μM | PACA2 |
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPKHYOVFCEKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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